

3-Chlorophenyl cyclopropyl ketone spectral data

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Compound of Interest

Compound Name: 3-Chlorophenyl cyclopropyl ketone

CAS No.: 898789-97-4

Cat. No.: B1593103

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An In-Depth Technical Guide to the Spectral Characterization of **3-Chlorophenyl Cyclopropyl Ketone**

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **3-Chlorophenyl cyclopropyl ketone** (CAS No. 898789-97-4), a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth examination of the compound's signature features across major spectroscopic techniques: Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical data interpretation, this guide serves as an authoritative reference for the structural elucidation, purity assessment, and quality control of this important chemical entity. Each section details the causality behind experimental observations and provides standardized protocols, ensuring a self-validating approach to analysis.

Molecular Structure Overview

3-Chlorophenyl cyclopropyl ketone possesses a distinct molecular architecture comprising a cyclopropyl ring and a 3-chlorophenyl group attached to a central carbonyl moiety. This combination of a strained aliphatic ring, a substituted aromatic system, and a conjugated ketone functional group gives rise to a unique and predictable spectral fingerprint.

Understanding these individual components is fundamental to interpreting the collective spectroscopic data.

Caption: Molecular structure of **3-Chlorophenyl cyclopropyl ketone**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For **3-Chlorophenyl cyclopropyl ketone**, the spectrum is logically divided into two distinct regions: the downfield aromatic region and the upfield aliphatic (cyclopropyl) region.

Expertise & Causality: Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving baseline separation of the complex multiplets in the aromatic region, allowing for accurate determination of coupling constants. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent solubilizing properties for moderately polar organic compounds and its single, unobtrusive residual peak at ~7.26 ppm.

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Chlorophenyl cyclopropyl ketone** in ~0.6 mL of CDCl₃.
- **Instrumentation:** Analyze the sample using a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:** Acquire data at room temperature with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
- **Referencing:** Calibrate the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

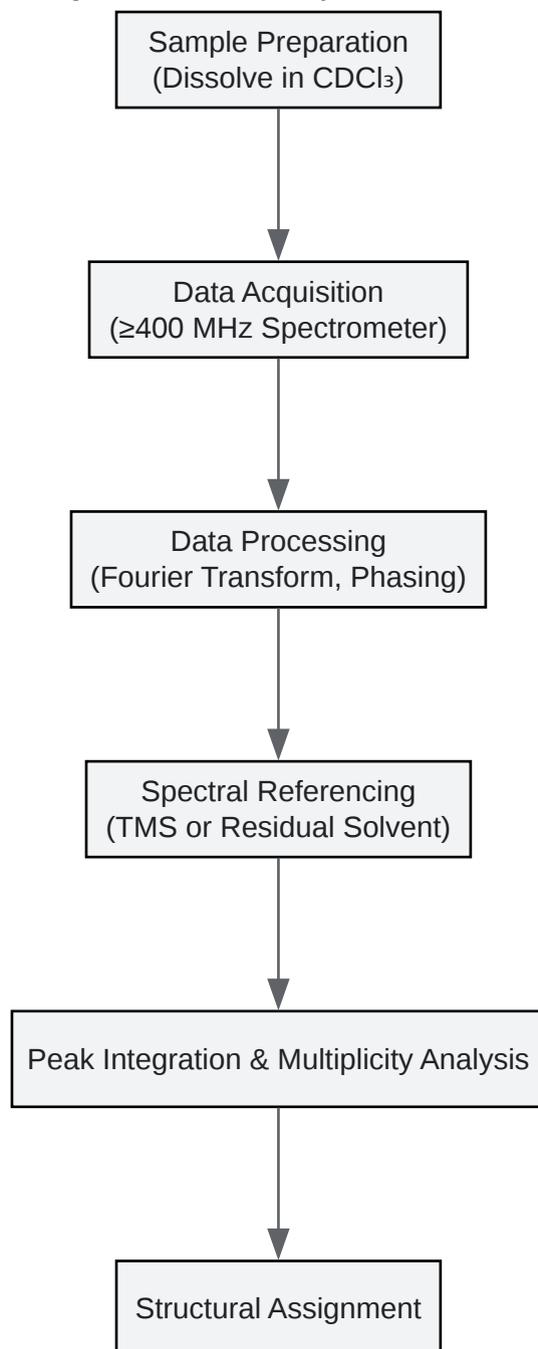
Data Interpretation and Analysis

The ¹H NMR spectrum can be rationalized by considering the electronic effects of the carbonyl and chloro substituents on the phenyl ring and the unique shielded environment of the cyclopropyl protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2' (Aromatic)	~7.95	t (triplet-like)	~1.7	1H
H-6' (Aromatic)	~7.85	ddd	~7.7, 1.7, 1.1	1H
H-5' (Aromatic)	~7.55	t	~7.8	1H
H-4' (Aromatic)	~7.40	ddd	~8.0, 2.1, 1.1	1H
H-1 (Cyclopropyl)	~2.60	m (multiplet)	-	1H
H-2/H-3 (Cyclopropyl)	~1.25 & ~1.05	m (multiplet)	-	4H

- Aromatic Protons (H-2', H-4', H-5', H-6'): The electron-withdrawing nature of the carbonyl group deshields the ortho (H-2', H-6') and para (H-4') protons. The chlorine atom also exerts an inductive withdrawing effect but a mesomeric donating effect. The H-2' proton, situated between two electron-withdrawing groups (carbonyl and chloro), is expected to be the most downfield. The complex splitting patterns arise from ortho, meta, and para couplings between the non-equivalent aromatic protons.
- Cyclopropyl Protons (H-1, H-2, H-3): The methine proton (H-1) alpha to the carbonyl group is deshielded and appears as a multiplet around 2.60 ppm. The four methylene protons of the cyclopropyl ring are diastereotopic and magnetically non-equivalent, appearing as two complex multiplets in the highly shielded upfield region (~1.0-1.3 ppm), a characteristic feature of cyclopropyl rings.[\[1\]](#)

Figure 2. NMR Analysis Workflow



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Caption: A standardized workflow for NMR spectral analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal, making it a powerful tool for confirming the number and type of carbon atoms present.

Experimental Protocol: ^{13}C NMR Acquisition

The protocol is similar to that for ^1H NMR, with the primary difference being the acquisition parameters. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Analyze using a ^{13}C -equipped NMR spectrometer (e.g., at 101 MHz for a 400 MHz ^1H instrument).
- Acquisition Parameters: Acquire data using a standard proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[\[2\]](#)

Data Interpretation and Analysis

The chemical shifts are highly dependent on the local electronic environment and hybridization of the carbon atoms.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Ketone)	~199	Characteristic downfield shift for a conjugated ketone carbonyl.[2]
C-1' (Aromatic)	~138	Quaternary carbon attached to the carbonyl group.
C-3' (Aromatic)	~135	Quaternary carbon attached to the chlorine atom.
C-5' (Aromatic)	~133	Aromatic CH, deshielded by the adjacent carbonyl.
C-2' (Aromatic)	~130	Aromatic CH.
C-6' (Aromatic)	~128	Aromatic CH.
C-4' (Aromatic)	~126	Aromatic CH.
C-1 (Cyclopropyl)	~17	Methine carbon alpha to the carbonyl group.
C-2/C-3 (Cyclopropyl)	~12	Methylene carbons, highly shielded due to ring strain.[3]

- Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, appearing far downfield as expected.[3]
- Aromatic Carbons: The six aromatic carbons will give six distinct signals due to the meta-substitution pattern. The two quaternary carbons (C-1' and C-3') can be identified via techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
- Cyclopropyl Carbons: The aliphatic carbons of the cyclopropyl ring are significantly shielded and appear far upfield, a classic indicator of this strained ring system.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for solid or oil samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The key diagnostic peak for **3-Chlorophenyl cyclopropyl ketone** is the carbonyl (C=O) stretch. Its position provides valuable information about conjugation.

Experimental Protocol: ATR-IR Acquisition

- **Sample Preparation:** Place a small drop of the neat oil or a few crystals of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- **Acquisition:** Collect the spectrum, typically over the range of 4000-400 cm^{-1} , and perform a background scan prior to the sample scan.

Data Interpretation and Analysis

Frequency Range (cm^{-1})	Vibrational Mode	Interpretation
~3100-3000	C-H Stretch	Aromatic and cyclopropyl C-H bonds.
~1685-1665	C=O Stretch	Strong, sharp absorption characteristic of a conjugated aryl ketone.[4]
~1600-1450	C=C Stretch	Absorptions from the aromatic ring.
~1100-1000	C-Cl Stretch	Stretch from the carbon-chlorine bond.

The most informative peak is the C=O stretch. For a typical aliphatic ketone, this band appears around 1715 cm^{-1} . In **3-Chlorophenyl cyclopropyl ketone**, conjugation with the phenyl ring

delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering its stretching frequency to approximately 1670 cm^{-1} .^{[5][6]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and offering insights into the molecular structure through fragmentation patterns.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a common high-energy ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. The presence of chlorine is readily identified by its isotopic signature (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), which results in M^+ and $M+2$ peaks separated by 2 m/z units.

Experimental Protocol: EI-MS Acquisition

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.
- **Ionization:** Bombard the sample with high-energy electrons (standardly 70 eV) in the ion source.
- **Analysis:** Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions to generate the mass spectrum.

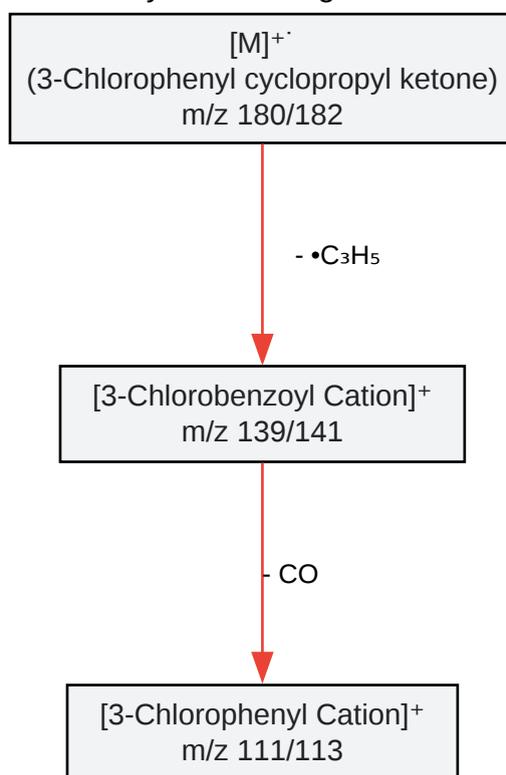
Data Interpretation and Analysis

- **Molecular Ion (M^+):** The molecular weight of **3-Chlorophenyl cyclopropyl ketone** ($\text{C}_{10}\text{H}_9\text{ClO}$) is 180.03 g/mol for the ^{35}Cl isotope and 182.03 g/mol for the ^{37}Cl isotope. The mass spectrum will show two molecular ion peaks at m/z 180 and m/z 182 in an approximate 3:1 intensity ratio, which is a definitive indicator of a single chlorine atom.^[7]
- **Major Fragments:** The fragmentation is driven by the stability of the resulting cations.

Predicted m/z	Fragment Ion Structure	Neutral Loss
139 / 141	$[\text{Cl-C}_6\text{H}_4\text{-CO}]^+$	$\bullet\text{C}_3\text{H}_5$ (cyclopropyl radical)
111 / 113	$[\text{Cl-C}_6\text{H}_4]^+$	CO (carbon monoxide)
69	$[\text{C}_4\text{H}_5\text{O}]^+$ or $[\text{C}_3\text{H}_5\text{-CO}]^+$	$\text{Cl-C}_6\text{H}_4\bullet$ (chlorophenyl radical)

The most prominent fragmentation pathway involves the alpha-cleavage of the cyclopropyl group to form the highly stable 3-chlorobenzoyl cation (m/z 139/141).[8] Subsequent loss of carbon monoxide (CO) can then produce the 3-chlorophenyl cation (m/z 111/113).

Figure 3. Primary EI-MS Fragmentation Pathway



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Caption: Predicted fragmentation of **3-Chlorophenyl cyclopropyl ketone** under EI-MS.

Integrated Spectral Analysis & Conclusion

The structural assignment of **3-Chlorophenyl cyclopropyl ketone** is unequivocally confirmed by the synergistic interpretation of all spectral data.

- MS confirms the molecular weight (180/182 amu) and the presence of one chlorine atom.
- IR confirms the presence of a conjugated ketone (C=O at $\sim 1670\text{ cm}^{-1}$) and an aromatic ring.
- ^{13}C NMR confirms the carbon count (10 unique carbons) and the presence of carbonyl, aromatic, and highly shielded cyclopropyl carbons.
- ^1H NMR confirms the substitution pattern on the aromatic ring and the presence of the cyclopropyl group, providing a complete proton map.

This guide has established a detailed and self-validating spectral framework for the characterization of **3-Chlorophenyl cyclopropyl ketone**. By explaining the causal relationships between molecular structure and spectral output, researchers can confidently use these methodologies for routine analysis, quality control, and further synthetic applications.

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